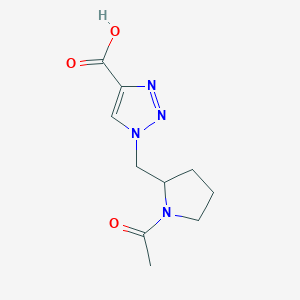

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-((1-Acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1710845-01-4) is a triazole-based carboxylic acid derivative featuring a pyrrolidine ring substituted with an acetyl group at the 1-position and linked to the triazole via a methylene bridge. Its molecular formula is C₉H₁₂N₄O₃ (MW: 224.22 g/mol), and it is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common click chemistry approach .

Properties

IUPAC Name |

1-[(1-acetylpyrrolidin-2-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-7(15)14-4-2-3-8(14)5-13-6-9(10(16)17)11-12-13/h6,8H,2-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIVJJYCEICXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase 2 (HDAC2), influencing their activity and thereby affecting various biochemical pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation, depending on the specific biochemical context.

Cellular Effects

The effects of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and cell cycle regulation. Additionally, 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active sites of COX-2 and HDAC2, leading to their inhibition and subsequent modulation of inflammatory and epigenetic pathways. Additionally, 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant biochemical effects. Long-term studies have shown that 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

The effects of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anti-cancer properties. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and subsequent elimination from the body. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can significantly influence its activity and function.

Subcellular Localization

The subcellular localization of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.

Biological Activity

1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of triazoles, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- A triazole ring that contributes to its biological activity.

- An acetylpyrrolidine moiety , which may enhance solubility and bioavailability.

Biological Activity

The biological activity of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Compound Efficacy : Similar triazole compounds demonstrated effective inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 mg/mL .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Triazole A | 0.1 | E. coli |

| Triazole B | 0.15 | S. aureus |

| Triazole C | 0.2 | Pseudomonas aeruginosa |

Cytotoxicity and Anticancer Activity

In vitro studies have indicated that related triazole compounds exhibit selective cytotoxicity against cancer cell lines:

- Cell Line Testing : Compounds were tested against leukemic T-cells and showed significant cytotoxic effects at nanomolar concentrations .

- Mechanism of Action : The mechanism involves induction of apoptosis characterized by morphological changes such as membrane blebbing and DNA fragmentation without direct DNA intercalation.

The biological mechanisms through which 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects may include:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cellular processes.

- Membrane Interaction : The lipophilicity of the triazole ring may facilitate interactions with cell membranes, enhancing permeability and bioactivity.

Case Studies

Several case studies highlight the potential applications of triazole derivatives in medicinal chemistry:

- Anticancer Research : A study demonstrated that a related triazole compound significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells .

- Antimicrobial Studies : Another investigation revealed that a series of triazoles exhibited broad-spectrum antimicrobial activity, making them candidates for new antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS: 1889432-00-1)

- Molecular Formula : C₈H₁₂N₄O₂ (MW: 196.21 g/mol).

- Key Differences: Lacks the acetyl group on the pyrrolidine nitrogen.

- Activity: Non-acetylated analogs may exhibit higher solubility in aqueous media but lower cell permeability due to increased polarity .

1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS: 1219171-26-2)

Heterocyclic Ring Modifications

1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2098075-69-3)

- Molecular Formula : C₁₁H₁₆N₄O₂ (MW: 236.27 g/mol).

- Key Differences : Replaces pyrrolidine with a six-membered piperidine ring and substitutes the carboxylic acid with a carbaldehyde group.

- Activity : The carbaldehyde group introduces electrophilicity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues). Piperidine’s larger ring size may alter steric interactions in binding pockets .

1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

- Example : 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.

- Key Differences : Incorporates a thiazole ring instead of pyrrolidine. Thiazole’s aromaticity and sulfur atom enhance π-π stacking and metal-binding capabilities.

- Activity : Thiazole-containing analogs demonstrate superior antiproliferative activity against cancer cell lines (e.g., 40% growth inhibition in NCI-H522 lung cancer cells) compared to aliphatic heterocycles .

Functional Group Variations

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Molecular Formula : C₉H₈N₄O₂ (MW: 204.19 g/mol).

- Key Differences: Substitutes the acetylpyrrolidine group with an aromatic 2-aminophenyl moiety. The amino group enables hydrogen bonding and charge interactions.

- Activity : Exhibits broad-spectrum antibacterial activity (MIC: 4–16 µg/mL against Vibrio cholerae and Staphylococcus aureus) due to the planar aromatic system facilitating DNA intercalation .

1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS: 1708268-28-3)

Structural and Pharmacokinetic Comparisons

Physicochemical Properties

| Compound | Molecular Weight | LogP<sup>a</sup> | Solubility (mg/mL) | pKa<sup>b</sup> |

|---|---|---|---|---|

| Target Compound (CAS: 1710845-01-4) | 224.22 | 0.85 | 1.2 (pH 7.4) | 3.1 (COOH) |

| 1-(Pyrrolidin-2-ylmethyl) Analog | 196.21 | -0.12 | 5.8 (pH 7.4) | 8.5 (NH) |

| 1-(2-Aminophenyl) Analog | 204.19 | 1.20 | 0.9 (pH 7.4) | 4.8 (NH₂) |

| 1-(Thiazol-2-yl) Analog | 211.22 | 1.50 | 0.3 (pH 7.4) | 2.9 (COOH) |

<sup>a</sup> Calculated using ChemAxon; <sup>b</sup> Predicted via ADMET Predictor .

Preparation Methods

Preparation via Grignard Reagent and Brominated Triazole Intermediate

A patented industrially viable method describes the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates. The key steps include:

- Dissolution of the dibromo-triazole in tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) at low temperature (−78 °C to 0 °C).

- Addition of isopropylmagnesium chloride (a Grignard reagent) in a mole ratio of 1:0.8–1.5 relative to the dibromo-triazole, stirring for 0.5–2 hours.

- Acidification with hydrochloric acid followed by organic solvent extraction, drying, and concentration to isolate 1-substituted-4-bromo-1H-1,2,3-triazole.

- Subsequent reaction with carbon dioxide to introduce the carboxylic acid functionality at the 4-position.

- Purification by crystallization and filtration to obtain the final 1-substituted-1H-1,2,3-triazole-4-carboxylic acid product.

This method is noted for its simplicity, high yield, and suitability for industrial scale-up. It avoids the use of expensive or highly toxic raw materials like propiolic acid esters and sodium azide, which are common in other synthetic routes but pose safety and cost issues.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a versatile and widely used method to synthesize 1,2,3-triazole derivatives with high regioselectivity (favoring 1,4-substitution). The general approach involves:

- Preparation of an azide-functionalized aromatic or heterocyclic compound, such as para-azidobenzoic acid.

- Reaction with a propargyl ester or alkyne derivative of the pyrrolidine moiety under Cu(I) catalysis, often using copper(I) iodide as catalyst.

- The reaction is typically conducted in toluene or DMSO at elevated temperatures (around 110 °C) for 4–6 hours.

- The product is isolated by chromatographic purification or crystallization, yielding the 1,4-disubstituted 1,2,3-triazole with the carboxylic acid functionality retained or introduced via ester hydrolysis.

This method provides high yields (75–87%) and excellent regioselectivity, forming only the 1,4-isomer. The triazole ring is formed in the key cycloaddition step, and the pyrrolidine substituent can be introduced as an alkyne or azide precursor.

Functionalization of Pyrrolidine and Coupling Strategies

The acetylation of the pyrrolidine nitrogen is typically achieved by reaction of the free amine with acetic anhydride or acetyl chloride under mild conditions. The pyrrolidine ring substituted with a methylene linker to the triazole can be prepared by:

- Nucleophilic substitution of a chloroacetyl pyrrolidine intermediate with sodium azide, followed by CuAAC with the corresponding alkyne.

- Alternatively, coupling of 2-cyanopyrrolidine derivatives with appropriate acyl chlorides and subsequent azide substitution and cycloaddition reactions.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Conditions/Notes | Outcome/Product |

|---|---|---|---|---|

| 1 | Bromination of 1-substituted triazole | 1-substituted-1H-1,2,3-triazole | Bromination at 4,5-positions to yield dibromo intermediate | 1-substituted-4,5-dibromo-1H-1,2,3-triazole II |

| 2 | Grignard reaction | Dibromo-triazole + isopropylmagnesium chloride | THF/MeTHF solvent, −78 °C to 0 °C, 0.5–2 h reaction time | 1-substituted-4-bromo-1H-1,2,3-triazole III |

| 3 | Acidification and extraction | Reaction mixture + HCl | Extraction with organic solvents, drying, concentration | Purified bromo-triazole intermediate |

| 4 | Carboxylation | Bromo-triazole + CO2 | Reaction under pressure or bubbling CO2, temperature controlled | 1-substituted-1H-1,2,3-triazole-4-carboxylic acid I |

| 5 | CuAAC cycloaddition | Azide-functionalized pyrrolidine + alkyne | Cu(I) catalyst (e.g., CuI), toluene or DMSO, 110 °C, 4–6 h | 1,4-disubstituted 1,2,3-triazole derivative |

| 6 | Acetylation | Pyrrolidine amine | Acetic anhydride or acetyl chloride, mild conditions | N-acetylpyrrolidine substituent |

Research Findings and Considerations

- The Grignard-based method offers a scalable and industrially feasible route with good yields and relatively mild conditions, avoiding hazardous reagents like sodium azide.

- CuAAC provides regioselective and efficient synthesis of triazole rings, enabling diverse substitution patterns and functional group tolerance.

- The acetylation step is straightforward and typically quantitative, allowing fine-tuning of the pyrrolidine substituent's electronic and steric properties.

- The choice of solvent, temperature, and reagent stoichiometry critically influences yields and purity.

- Purification often involves crystallization or chromatographic techniques, depending on scale and product properties.

This comprehensive synthesis approach combines organometallic chemistry and click chemistry, enabling the preparation of 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid with high efficiency and purity suitable for further pharmaceutical or material science applications.

Q & A

Basic Question: What are the recommended synthetic routes for 1-((1-acetylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be optimized?

Answer:

The synthesis of triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. For analogous compounds, NaN₃ in DMF at 50°C has been used to introduce azide groups, followed by cyclization with alkynes under reflux conditions . Optimization can involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .

- Catalyst loading : Copper(I) iodide (0.1–1 mol%) improves regioselectivity and yield in triazole formation .

- Purification : Ethanol recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high purity .

Basic Question: What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Answer:

- FTIR : Confirm functional groups (e.g., triazole C=N stretch at ~1550 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹) .

- NMR : ¹H NMR distinguishes acetylpyrrolidine protons (δ 1.5–2.5 ppm) and triazole protons (δ 7.5–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity. Mobile phases often use acetonitrile/water with 0.1% TFA .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities. For example:

- Reaction path search : ICReDD’s methodology combines quantum calculations with experimental data to identify energetically favorable pathways for derivative synthesis .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .

Advanced Question: How can researchers resolve contradictory data in reaction yields or biological activity assays?

Answer:

- Experimental replication : Standardize conditions (e.g., solvent purity, temperature control) to minimize variability .

- Statistical analysis : Use ANOVA or t-tests to assess significance of yield differences. For bioactivity, dose-response curves (IC₅₀/EC₅₀) reduce outlier impacts .

- Cross-validation : Compare results with orthogonal methods (e.g., LC-MS vs. NMR for purity) .

Advanced Question: What strategies improve regioselectivity in triazole-substituted pyrrolidine derivatives?

Answer:

- Steric effects : Bulky substituents on the alkyne or azide precursors favor specific regioisomers .

- Catalyst modulation : Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) enhance CuAAC regioselectivity .

- Temperature control : Lower temperatures (e.g., 25°C vs. 50°C) reduce side reactions in cycloaddition steps .

Safety & Handling: What precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF, THF) .

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Methodological Question: How can researchers validate the stability of this compound under varying pH and temperature conditions?

Answer:

- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH profiling : Dissolve the compound in buffers (pH 1–13) and monitor decomposition by UV-Vis spectroscopy .

- Mass spectrometry : Identify degradation products (e.g., decarboxylation or acetyl group hydrolysis) .

Advanced Synthesis: What alternative methodologies exist for introducing the acetylpyrrolidine moiety?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.